CK 2130
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK-2130 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the imidazolone ring, which is a key structural component of CK-2130 .
Industrial Production Methods
Industrial production methods for CK-2130 are not widely documented. The compound is generally produced in specialized laboratories with controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CK-2130 undergoes various chemical reactions, including:
Oxidation: CK-2130 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: CK-2130 can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of CK-2130 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolone derivatives, while reduction may produce reduced imidazolone derivatives .
Scientific Research Applications
CK-2130 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
CK-2130 exerts its effects through a mechanism involving the inhibition of human platelet aggregation. It acts as a selective positive inotrope, meaning it increases the force of heart muscle contractions without significantly affecting heart rate . The molecular targets and pathways involved include adenosine diphosphate and sodium arachidonate pathways .
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another selective positive inotrope used in the treatment of heart failure.
Piroximone: Similar inotropic agent with comparable pharmacological effects.
Imazodan: Another compound with similar mechanisms of action.
Uniqueness
CK-2130 is unique in its relatively selective positive inotropic effects, which are devoid of adverse central nervous system, neural, smooth, and skeletal muscle, and gastrointestinal side effects . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
101184-07-0 |
---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22) |
InChI Key |
XFOHEDONFCZBOG-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |
Appearance |
Solid powder |
101184-07-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one CK 2130 CK 2130, sodium salt CK-2130 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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